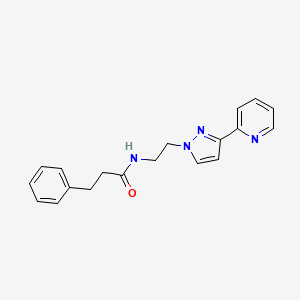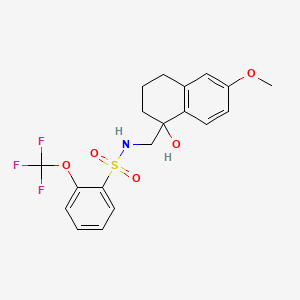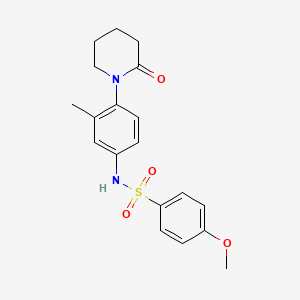![molecular formula C18H17N7O2S B2991808 4-(2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)ethyl)benzenesulfonamide CAS No. 1226437-03-1](/img/structure/B2991808.png)
4-(2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)ethyl)benzenesulfonamide” is a derivative of pyrazolo[3,4-d][1,2,3]triazin . Pyrazole derivatives are of interest as biologically active compounds. They were the basis of the development of anti-inflammatory and antipyretic medications such as analgin, antipyrine, and butadione . They also show antimicrobial , antitumor , fungicidal , and other forms of biological activity .
Synthesis Analysis
The synthesis of this compound involves the reaction of 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol with thionyl chloride . The reaction occurs ambiguously and depends on the reaction conditions . Heating the compound with thionyl chloride in the absence of dimethyl formamide gives 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid chloride . In the presence of dimethyl formamide, a mixture of 5-chloro-N-formyl-1-phenyl-1H-pyrazole-4-carboxamide, 5-chloro-1-phenyl-1H-pyrazole-4-carboxamide, and 4-chloro-6-(5-chloro-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is formed .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The NMR spectrum can provide information about the number and types of hydrogen and carbon atoms present in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its synthesis. As mentioned earlier, the reaction of 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol with thionyl chloride results in the formation of this compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its synthesis and molecular structure. For instance, the yield of the synthesis reaction is 83%, and the melting point is greater than 300°C . The IR and NMR spectra provide information about the functional groups and the number and types of atoms present in the molecule .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Antibacterial and Antifungal Properties : Research on new derivatives of pyrazoline and pyrazole has shown significant antimicrobial activity against a range of organisms, including E. coli and S. aureus. These compounds have been synthesized with the aim of finding new treatments for infections caused by these pathogens (Hassan, 2013).
Anticancer and Anti-HCV Agents : Novel celecoxib derivatives, incorporating the benzenesulfonamide moiety, have been synthesized and evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. Some compounds have shown promising results in inhibiting cancer cell growth and HCV replication, highlighting the therapeutic potential of these synthesized derivatives (Küçükgüzel et al., 2013).
Antitumor Evaluation and Molecular Modeling
Antitumor Activity : A series of novel benzenesulfonamide derivatives have been synthesized and shown significant cytotoxic activity against various cancer cell lines, including colon, breast, and cervical cancer cells. These findings are significant for the development of new anticancer therapies (Tomorowicz et al., 2020).
Apoptosis-Inducing Activity : Certain synthesized compounds have demonstrated the ability to induce apoptosis in cancer cells, suggesting a potential mechanism for their anticancer effects. This activity has been linked to specific molecular structures within the synthesized compounds, providing insights into the design of effective cancer treatments (Żołnowska et al., 2016).
Antimicrobial Activity
- Arylazopyrazole Pyrimidone Compounds : Synthesized compounds with the benzenesulfonamide moiety have been evaluated for their antimicrobial activity, showcasing effectiveness against various bacteria and fungi. This underscores the role of these compounds in developing new antimicrobial agents (Sarvaiya et al., 2019).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The compound, also known as 4-[2-[(7-phenylpyrazolo[3,4-d]triazin-4-yl)amino]ethyl]benzenesulfonamide, primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the cessation of cell proliferation
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle regulation pathway . CDK2 is essential for the G1/S and G2/M transition phases of the cell cycle . By inhibiting CDK2, the compound disrupts these transitions, halting the cell cycle and preventing cell proliferation .
Result of Action
The compound’s inhibition of CDK2 leads to significant alterations in cell cycle progression . This results in the induction of apoptosis within cells, particularly in tumor cells . The compound has shown superior cytotoxic activities against certain cell lines, including MCF-7 and HCT-116 .
Propiedades
IUPAC Name |
4-[2-[(7-phenylpyrazolo[3,4-d]triazin-4-yl)amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O2S/c19-28(26,27)15-8-6-13(7-9-15)10-11-20-17-16-12-21-25(18(16)23-24-22-17)14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H2,19,26,27)(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVNTMGDZXMSHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NN=NC(=C3C=N2)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-Phenyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)ethenesulfonamide](/img/structure/B2991727.png)
![N-(2,5-dimethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2991730.png)

![2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2991732.png)

![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-isopropylphenyl)amino)-N-(p-tolyl)acetamide](/img/structure/B2991734.png)
![8-[(2Z)-2-[(4-bromophenyl)methylidene]hydrazinyl]-7-hexyl-3-methylpurine-2,6-dione](/img/no-structure.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2991738.png)

![2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2991743.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2991744.png)

![2-Ethyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2991748.png)
